(S)-lipoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research involving (S)-lipoic acid:

Antioxidant Properties:

(S)-Lipoic acid has been studied for its potential antioxidant properties. Antioxidants are compounds that help protect cells from damage caused by free radicals, which are unstable molecules that can contribute to various diseases.

- In vitro and animal studies suggest that (S)-lipoic acid may help scavenge free radicals and protect cells from oxidative stress [].

Diabetic Neuropathy:

Diabetic neuropathy is a nerve damage complication that can occur in people with diabetes. Some research suggests that (S)-lipoic acid may help improve symptoms of diabetic neuropathy, such as pain, numbness, and burning sensation.

- A 2016 meta-analysis of randomized controlled trials found that (S)-lipoic acid may improve symptoms of diabetic neuropathy, but the quality of evidence was considered low to moderate.

Other Potential Applications:

(S)-Lipoic acid is also being investigated for its potential role in various other conditions, including:

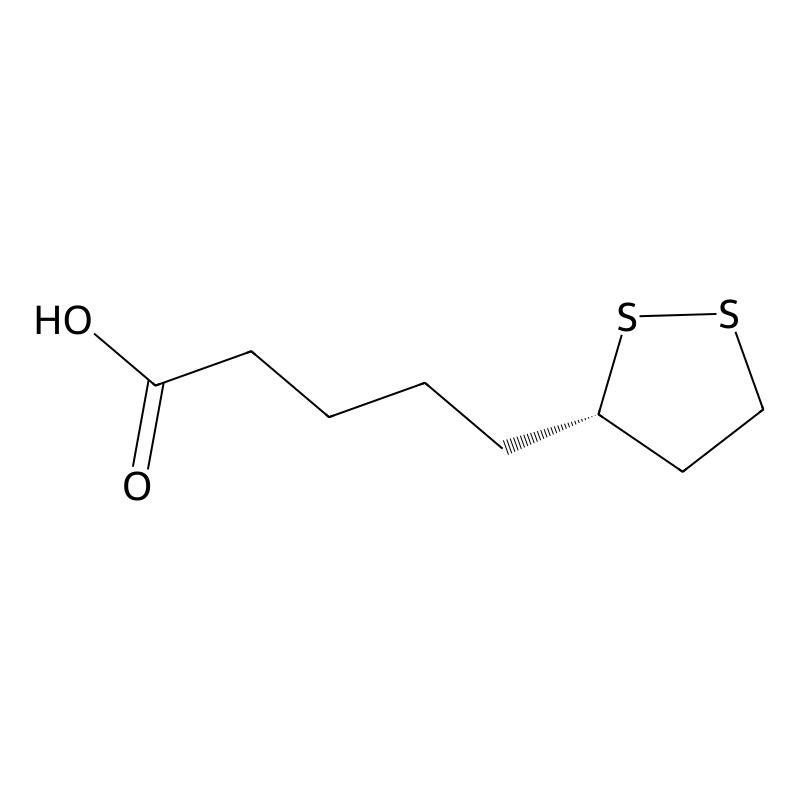

(S)-lipoic acid has the chemical formula C₈H₁₄O₂S₂ and features a unique structure characterized by two thiol groups. This compound acts as a cofactor for several mitochondrial enzyme complexes, particularly in the Krebs cycle, where it facilitates the oxidative decarboxylation of alpha-keto acids . The presence of sulfur in its structure allows it to participate in redox reactions, making it an important antioxidant.

(S)-Lipoic acid plays a crucial role in cellular energy production by aiding in the conversion of glucose to energy within mitochondria, the cell's powerhouses. It also functions as an antioxidant, protecting cells from damage caused by free radicals. Additionally, it may improve insulin sensitivity and help regenerate other antioxidants []. The exact mechanisms underlying its potential health benefits in various conditions are still under investigation.

(S)-lipoic acid undergoes various chemical transformations. It can be oxidized to form dihydrolipoic acid, which has reduced thiol groups, enhancing its antioxidant properties. The reversible oxidation-reduction between lipoic acid and dihydrolipoic acid plays a vital role in cellular redox status and detoxification processes . Additionally, (S)-lipoic acid can react with reactive oxygen species, contributing to its function as an antioxidant.

(S)-lipoic acid can be synthesized through various chemical methods. One common approach involves the thiolation of precursor compounds followed by oxidation steps to yield high-purity (S)-lipoic acid . Several synthetic pathways have been documented, including those that utilize chiral starting materials to produce enantiomerically pure (S)-lipoic acid .

(S)-lipoic acid is primarily used in dietary supplements due to its purported health benefits, including antioxidant properties and potential roles in managing conditions such as diabetic neuropathy . It is also investigated for its potential therapeutic applications in neurological disorders and metabolic conditions. Additionally, (S)-lipoic acid's ability to chelate heavy metals makes it a candidate for detoxification therapies.

Interaction studies have revealed that (S)-lipoic acid may interact with various medications and biological systems. For instance, it can enhance the effects of certain antidiabetic medications by lowering blood sugar levels but may also lead to hypoglycemia if combined improperly . Moreover, there are concerns regarding its interaction with cancer treatments; some studies suggest that antioxidants like lipoic acid may reduce the efficacy of certain chemotherapeutics .

Several compounds share structural similarities with (S)-lipoic acid, notably:

- R-alpha-lipoic acid: The biologically active enantiomer that exhibits more potent antioxidant effects compared to its S counterpart.

- Dihydrolipoic acid: The reduced form of lipoic acid that has enhanced antioxidant properties.

- Coenzyme A: A cofactor involved in fatty acid metabolism and energy production that shares some functional similarities with lipoic acid.

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-lipoic acid | Contains two thiol groups | Antioxidant, cofactor | Less effective than R-enantiomer |

| R-alpha-lipoic acid | Contains two thiol groups | Potent antioxidant | More effective than S-enantiomer |

| Dihydrolipoic acid | Reduced form of lipoic acid | Stronger antioxidant | More reactive with ROS |

| Coenzyme A | Contains a pantothenic moiety | Vital for metabolism | Central role in acyl group transfer |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 122 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 70 of 122 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (54.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (54.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (54.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (34.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant